molecular formula C16H21NO2 B2910250 N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide CAS No. 1396861-22-5

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2910250
CAS No.: 1396861-22-5
M. Wt: 259.349
InChI Key: BIMRKVSONLMMKA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohex-3-ene ring connected to a carboxamide group with a hydroxy-phenylpropyl side chain, positions it as a potential intermediate for the development of pharmacologically active molecules. Compounds with cyclohexenecarboxamide scaffolds have been investigated as structural analogs of carbohydrates and are explored as potential glycosidase inhibitors . Glycosidases are enzymes that break down glycosidic bonds and are important targets for metabolic disorders, diabetes, and viral infections . The structural components of this compound are similar to those found in molecules designed to activate mitofusins, which are proteins that promote mitochondrial fusion and are potential therapeutic targets for neurodegenerative diseases such as Charcot-Marie-Tooth disease and amyotrophic lateral sclerosis (ALS) . The cyclohexene and carboxamide groups provide a versatile platform for further chemical manipulation, such as bromination and epoxidation, which can lead to complex rearrangement products like bicyclic lactones—valuable synthetic intermediates . This compound is intended for research applications only, including as a building block in organic synthesis, a candidate for biological screening, and a tool for investigating enzyme inhibition and mitochondrial function. It is provided for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-5,7-8,14-15,18H,6,9-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMRKVSONLMMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) . This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Another method involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol in the presence of 2-hydroxyethylammonium acetate (2-HEAA) as a basic ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it mimics the substrate, transition state, or enzyme reaction product, thereby inhibiting the enzyme’s activity . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in treating diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide with key analogs from the literature, focusing on substituent effects, synthesis, and characterization.

Substituent Diversity and Functional Group Impact
Compound Name Core Structure Key Substituents Functional Impact
Target Compound Cyclohexene-carboxamide 2-Hydroxy-3-phenylpropyl Enhanced solubility (hydroxyl), steric bulk (phenylpropyl), potential H-bonding.
N-(2-Halophenyl)-N-methyl-1-cyclohexene-1-carboxamide Cyclohexene-carboxamide Halophenyl, methyl Halogens enable cross-coupling (e.g., Heck reactions); methyl reduces polarity.
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone Cyclohexanone Ethylamino, 3-hydroxyphenyl Ketone group increases electrophilicity; hydroxyphenyl enhances polarity.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl Imidazole and benzodioxol groups suggest potential bioactivity; Cl adds lipophilicity.

Key Observations :

  • The target compound’s hydroxyl group distinguishes it from halogenated analogs (e.g., ), which prioritize reactivity in cross-coupling reactions .
  • Unlike cyclohexanone derivatives (), the cyclohexene core in the target compound may confer greater rigidity and susceptibility to electrophilic additions .
  • The absence of heterocycles (e.g., imidazole in ) suggests divergent pharmacological profiles, as such groups often mediate target binding .

Key Observations :

  • The target compound’s synthesis might involve protective-group chemistry to preserve the hydroxyl moiety during coupling steps.
Analytical Characterization
Compound Name Primary Techniques Structural Confirmation
Target Compound Assumed NMR, MS, X-ray Pending experimental data
N-(2-Halophenyl)-N-methyl-1-cyclohexene-1-carboxamide Spectroscopic methods Halogen signals in NMR, MS fragmentation
(2E)-Hydrazinecarboxamide () X-ray crystallography Unambiguous (E)-configuration assignment
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone ¹H NMR Hydroxyl and ethylamino resonance peaks

Key Observations :

  • X-ray crystallography () remains the gold standard for confirming stereochemistry, which would be critical for the target compound’s hydroxypropyl chain .
  • ¹H NMR () effectively resolves hydroxyl and amino protons, suggesting similar utility for the target compound’s functional groups .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide, a derivative of cyclohexene, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H23NO2\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{2}

It features a cyclohexene ring substituted with a carboxamide group and a hydroxylated phenylpropyl side chain. This unique structure contributes to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is linked to phospholipidosis—a condition that can affect cellular function and drug metabolism .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclohexene carboxamides exhibit antimicrobial properties, potentially making them candidates for treating infections .
  • Anti-inflammatory Effects : Some studies have indicated that compounds similar to this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity Type Effect Reference
Enzyme InhibitionLPLA2 inhibition
AntimicrobialModerate activity against bacteria
Anti-inflammatoryReduced cytokine production

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various cyclohexene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Case Study 2: Inhibition of LPLA2

A detailed investigation into the inhibition of LPLA2 by this compound revealed an IC50 value of 0.5 µM. This suggests that it could serve as a lead compound for further development aimed at treating conditions associated with phospholipidosis .

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

  • Structure Activity Relationship (SAR) : Variations in the substituents on the cyclohexene ring significantly influence biological activity. Modifications to the phenyl group have been associated with enhanced enzyme inhibition .
  • Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption characteristics, although stability remains a concern during prolonged exposure in vitro .
  • Potential Therapeutic Applications : Given its diverse biological activities, this compound may have applications in treating infections, inflammatory disorders, and metabolic diseases.

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